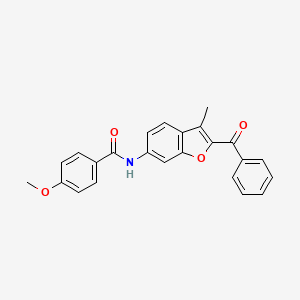

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide

Übersicht

Beschreibung

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with benzoyl, methyl, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methylation: The methyl group is added through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations due to its structural complexity, including a benzofuran core, benzoyl group, and methoxybenzamide moiety. Key reaction types include:

Oxidation

-

Mechanism : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) target electron-rich aromatic systems. The benzofuran ring may undergo oxidation to form quinone-like structures or cleave to produce carboxylic acids/ketones.

-

Conditions : Acidic or basic media.

Reduction

-

Mechanism : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduce carbonyl groups (e.g., benzoyl moieties) to alcohols or amines.

-

Conditions : Anhydrous ether solvents.

Substitution

-

Mechanism : Functional groups on the benzofuran ring (e.g., hydroxyl, halogen) or benzamide moiety may participate in nucleophilic/electrophilic substitution. For example, halogenation (e.g., bromination) could occur at activated positions.

-

Reagents : Halogenating agents (e.g., N-bromosuccinimide, NBS) or nucleophiles (e.g., amines, thiols).

Amidation and Acylation

-

Mechanism : The amide bond in the methoxybenzamide moiety may undergo hydrolysis or further acylation. Friedel-Crafts acylation could introduce additional benzoyl groups.

-

Reagents : Acid chlorides (e.g., benzoyl chloride), Lewis acids (e.g., AlCl₃).

Reagents and Reaction Conditions

Major Reaction Products

The products depend on the reaction type and conditions:

-

Oxidation : Quinone derivatives, carboxylic acids (e.g., benzoic acid).

-

Reduction : Alcohols, amines (e.g., benzyl alcohol from benzoyl reduction).

-

Substitution : Halogenated or nucleophilically substituted derivatives.

-

Acylated Products : Additional benzoyl groups attached to the benzofuran ring.

Mechanistic Insights from Analogous Systems

While direct data for this compound is limited, insights from related benzofuran derivatives (e.g., in ) highlight:

-

1,4-Addition Pathways : Trialkylphosphine (e.g., Bu₃P) may mediate intermediate formation during acylation steps.

-

Role of Bases : Et₃N facilitates deprotonation in substitution or amidation reactions, enabling efficient bond formation.

-

Catalyst Sensitivity : Lewis acids like AlCl₃ are critical for Friedel-Crafts acylation to direct regioselective substitution.

Challenges and Considerations

-

Regioselectivity : The benzofuran ring’s electron-rich nature may lead to competing substitution at multiple positions.

-

Stability : Oxidation or reduction could destabilize the benzofuran core, requiring controlled conditions.

-

Purity : Multi-step syntheses demand rigorous purification (e.g., flash chromatography) to isolate desired products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide suggests that it may interact with biological targets involved in cancer progression.

Case Study: Anticancer Screening

A study evaluated the anticancer activity of similar benzofuran derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, with IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A (similar structure) | 5.85 | More potent |

| Compound B (similar structure) | 4.53 | More potent |

The exact IC50 for this compound remains to be determined through further experimental validation.

Antimicrobial Properties

In addition to its anticancer potential, this compound has also been investigated for its antimicrobial properties. Benzofuran derivatives are known for their ability to inhibit bacterial growth and combat fungal infections.

Case Study: Antimicrobial Screening

Similar compounds have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were assessed, demonstrating significant antimicrobial activity.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (µM) - Gram-positive | MIC (µM) - Gram-negative | MIC (µM) - Fungal |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound C (similar structure) | 1.27 | 2.54 | 1.43 |

| Compound D (similar structure) | 1.30 | 2.60 | 2.65 |

The specific MIC values for this compound require further investigation to establish its efficacy compared to established antimicrobial agents.

Structure and Mechanism of Action

The unique structure of this compound allows it to engage with various biological targets, potentially inhibiting pathways critical for cancer cell survival and proliferation. The benzofuran moiety is known for its ability to intercalate with DNA or inhibit enzymes involved in nucleic acid synthesis, which could explain its observed anticancer effects.

Conclusion and Future Directions

This compound shows promise as a candidate for further research in both anticancer and antimicrobial applications. Future studies should focus on:

- Determining IC50 and MIC values : Establishing precise measurements for the compound's potency against cancer cells and microbial strains.

- Exploring mechanism of action : Investigating how the compound interacts at the molecular level with biological targets.

- Conducting in vivo studies : Assessing the efficacy and safety of the compound in animal models to evaluate its therapeutic potential before clinical trials.

Wirkmechanismus

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide

- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 4-position of the benzamide moiety may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Biologische Aktivität

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by case studies and relevant data.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often utilizes catalysts and specific solvents to enhance yield and purity. A common synthetic route includes the condensation of 2-benzoyl-3-methyl-1-benzofuran with 4-methoxybenzoyl chloride under controlled conditions, leading to the formation of the desired amide .

Antiproliferative Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 3.01 μM against MDA-MB-231 breast cancer cells and 5.20 μM against HCT-116 colorectal cancer cells, indicating potent cytotoxic effects .

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MDA-MB-231 | 3.01 | High selectivity over HEK-293 (IC50 > 30 μM) |

| HCT-116 | 5.20 | |

| HT-29 | 9.13 | |

| HeLa | 11.09 |

These findings suggest that the compound has a promising profile as an anticancer agent.

The mechanism by which this compound exerts its effects involves the inhibition of tubulin polymerization, similar to that observed with known agents like combretastatin A-4 (CA-4). This action leads to cell cycle arrest in the G2/M phase, effectively halting cell division and promoting apoptosis in cancer cells .

Case Studies

Case Study 1: Anticancer Activity in vitro

In a controlled study, researchers synthesized a series of benzofuran derivatives and evaluated their antiproliferative effects on several cancer cell lines. The study highlighted that compounds with structural similarities to this compound showed enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the anticancer activity of related compounds. It was found that these compounds induced apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins .

Eigenschaften

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-20-13-10-18(25-24(27)17-8-11-19(28-2)12-9-17)14-21(20)29-23(15)22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJMFQAFDZJYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.